H-D-Asp(OMe)-OMe.HCl
CAS No.: 69630-50-8
Cat. No.: VC0555640
Molecular Formula: C6H12ClNO4
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69630-50-8 |
|---|---|
| Molecular Formula | C6H12ClNO4 |
| Molecular Weight | 197.62 g/mol |
| IUPAC Name | dimethyl (2R)-2-aminobutanedioate;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H/t4-;/m1./s1 |
| Standard InChI Key | PNLXWGDXZOYUKB-PGMHMLKASA-N |
| Canonical SMILES | COC(=O)CC(C(=O)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
D-Aspartic acid dimethyl ester hydrochloride is identified by the CAS number 69630-50-8 and has a molecular formula of C6H12ClNO4 with a molecular weight of 197.62 g/mol . It is a derivative of the amino acid D-aspartic acid, where both carboxyl groups are esterified with methanol, and it exists as a hydrochloride salt .
Nomenclature and Synonyms
Table 1: Common Synonyms for D-Aspartic Acid Dimethyl Ester Hydrochloride
| Synonym |
|---|
| (R)-DimethyL 2-aminosuccinate hydrochloride |
| H-D-Asp(OMe)-OH |
| D-Asp(OMe)-OMe·HCl |
| H-D-ASP(ME)-OME HCL |
| D-ASPARTIC ACID DIME |
| D-ASPARTIC ACID(OME)-OME HCL |
| dimethyl (2R)-2-aminobutanedioate |
The abundance of synonyms reflects the compound's importance across different research contexts and chemical nomenclature systems .
Physical and Chemical Properties
Physical Characteristics
D-Aspartic acid dimethyl ester hydrochloride presents as an off-white solid with a melting point range of 114-119°C . This physical parameter serves as an important criterion for assessing the compound's purity and identification.
Solubility and Stability Profile
The compound exhibits slight solubility in both methanol and water, which impacts its handling in laboratory settings and applications in various experimental contexts . Due to its chemical nature, it requires specific storage conditions to maintain stability, including:
Table 2: Storage and Stability Requirements
| Property | Specification |
|---|---|
| Recommended Storage Temperature | Freezer, under -20°C |
| Atmospheric Conditions | Inert atmosphere |
| Physical Form | Solid |
| Color | Off-White |
These storage requirements underscore the compound's reactivity and susceptibility to degradation under standard environmental conditions .
Applications in Scientific Research
Neurotransmitter Research
D-Aspartic acid dimethyl ester hydrochloride plays a crucial role in research related to neurotransmitter synthesis, making it valuable for studies on brain function and neurochemistry. Its involvement in these processes provides researchers with tools to investigate neurological mechanisms and potential therapeutic approaches for neurological disorders.
Hormonal Regulation Studies
The compound has significant applications in research focusing on hormone production, particularly in the context of testosterone synthesis. Despite its widespread use in this field, recent studies suggest mixed results regarding its effectiveness in altering testosterone levels in certain populations, indicating the need for further research to clarify its hormonal effects.
Pharmaceutical Development
Its unique chemical properties make D-Aspartic acid dimethyl ester hydrochloride valuable in pharmaceutical research, particularly in the development of treatments targeting neurological disorders. As a synthetic intermediate, it contributes to the creation of novel drug candidates with potential therapeutic applications.
Biochemical Research
Researchers utilize this compound to study metabolic pathways and amino acid interactions, providing crucial insights into various biochemical processes. This application enhances our understanding of fundamental biological mechanisms and may lead to discoveries in metabolic research.
Chemical Reactivity and Synthesis
Synthetic Pathways
While the search results don't provide detailed synthesis procedures, D-Aspartic acid dimethyl ester hydrochloride is typically synthesized through esterification processes involving D-aspartic acid and methanol in the presence of acid catalysts. The reaction conditions must be carefully controlled to preserve the stereochemical integrity (D-configuration) of the aspartic acid backbone .
Chemical Transformations
As a derivative of an amino acid with ester functionalities, the compound can participate in various chemical reactions including:
-
Hydrolysis of the ester groups under acidic or basic conditions
-
Nucleophilic substitution reactions involving the amino group
-
Potential oxidation and reduction reactions
These chemical properties make it a versatile building block in organic synthesis and pharmaceutical research .
Current Research and Applications
Research Applications
Recent research indicates that D-Aspartic acid dimethyl ester hydrochloride has been utilized as a synthetic intermediate in the production of MK-7246, suggesting its utility in creating compounds with specific biological activities.
Emerging Research Trends
Scientific investigations continue to explore this compound's potential applications across multiple disciplines:
-
As a component in studies of neurotransmitter synthesis and function
-
In hormonal regulation research, despite mixed results in testosterone regulation studies
-
As a building block for more complex therapeutic agents in pharmaceutical development
Future Research Directions
The incomplete characterization of this compound's biological effects and safety profile suggests several promising research directions:
-
Further investigation of its specific mechanisms of action in biological systems
-
More detailed toxicological studies to establish comprehensive safety data
-
Exploration of additional pharmaceutical applications leveraging its unique chemical properties
Comparative Analysis with Related Compounds
Structural Comparisons
D-Aspartic acid dimethyl ester hydrochloride differs from related compounds primarily in its stereochemistry (D-isomer) and its esterified form . These structural features give it distinct reactivity and biochemical properties compared to:
-
L-Aspartic acid dimethyl ester hydrochloride (the enantiomer)
-
Unesterified D-aspartic acid
Functional Differences
The specific stereochemistry and esterification pattern of this compound result in unique functional properties that distinguish it from related aspartic acid derivatives, making it particularly valuable for certain research applications and synthetic pathways .
Analytical Methods and Characterization
Identification Techniques
Several analytical methods can be employed to characterize D-Aspartic acid dimethyl ester hydrochloride:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume